REACTION_SMILES
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[CH3:12][C:13]([O:14][C:15](=[O:16])[CH3:17])=[O:18].[CH3:24][C:25](=[O:26])[OH:27].[OH2:23].[OH:19][N+:20]([O-:21])=[O:22].[c:1]1([CH3:11])[c:2]([O:7][CH:8]([CH3:9])[CH3:10])[cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH3:11])[c:2]([O:7][CH:8]([CH3:9])[CH3:10])[cH:3][cH:4][c:5]([N+:20](=[O:19])[O-:21])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1OC(C)C
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])ccc1OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |